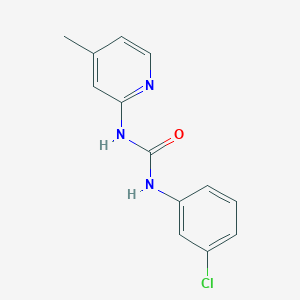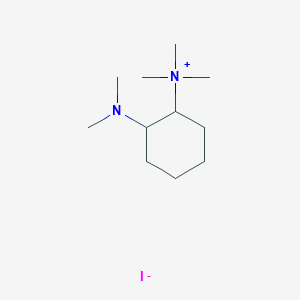
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a cyclohexane ring substituted with a dimethylamino group and a trimethylammonium group, with iodide as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide typically involves the quaternization of 2-(Dimethylamino)cyclohexan-1-amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
2-(Dimethylamino)cyclohexan-1-amine+Methyl iodide→2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of quaternary ammonium salts with different counterions.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Applications De Recherche Scientifique
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a gene delivery agent due to its ability to form complexes with DNA.
Medicine: Studied for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Used in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide involves its interaction with biological membranes and nucleic acids. The compound can insert into lipid bilayers, disrupting membrane integrity and facilitating the delivery of therapeutic agents. Additionally, it can form electrostatic complexes with DNA, enhancing the efficiency of gene delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethylcyclohexan-1-aminium chloride
- N,N,N-Trimethylcyclohexan-1-aminium bromide
- 2-(Dimethylamino)ethyl chloride
- 2-(Dimethylamino)ethyl bromide
Uniqueness
2-(Dimethylamino)-N,N,N-trimethylcyclohexan-1-aminium iodide is unique due to its specific combination of a cyclohexane ring with both dimethylamino and trimethylammonium groups. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and the ability to form stable complexes with nucleic acids, making it particularly useful in gene delivery applications.
Propriétés
Numéro CAS |
30788-29-5 |
|---|---|
Formule moléculaire |
C11H25IN2 |
Poids moléculaire |
312.23 g/mol |
Nom IUPAC |
[2-(dimethylamino)cyclohexyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H25N2.HI/c1-12(2)10-8-6-7-9-11(10)13(3,4)5;/h10-11H,6-9H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
XXCZMXUWXKLZBS-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1CCCCC1[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Deoxyhexopyranosyl)oxy]-5,12,14-trihydroxy-19-oxocard-20(22)-enolide](/img/structure/B11938594.png)


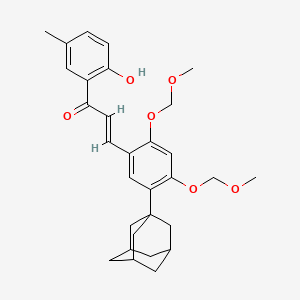
![(4Z)-9,9-dibromobicyclo[6.1.0]non-4-ene](/img/structure/B11938604.png)
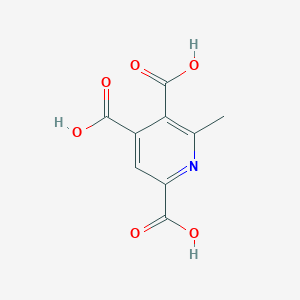

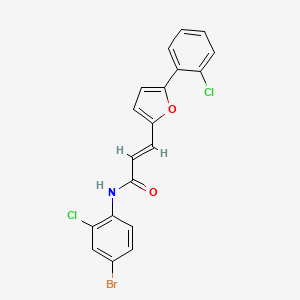

![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)
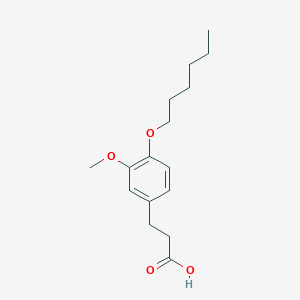
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)

